molecular formula C10H14ClNO4 B1676179 (S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride CAS No. 1421-65-4

(S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride

Cat. No.: B1676179
CAS No.: 1421-65-4
M. Wt: 247.67 g/mol
InChI Key: WFGNJLMSYIJWII-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-DOPA methyl ester (hydrochloride), also known as 3,4-dihydroxyphenylalanine methyl ester hydrochloride, is a derivative of L-DOPA. It is a metabolic precursor of dopamine, capable of crossing the blood-brain barrier. This compound is primarily used in the treatment of Parkinson’s disease and other neurodegenerative disorders due to its ability to increase dopamine concentrations in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-DOPA methyl ester (hydrochloride) typically involves the esterification of L-DOPA. One common method includes dissolving L-DOPA in methanol and passing hydrogen chloride gas through the solution. The reaction is carried out at temperatures ranging from 0 to 45 degrees Celsius for 10 to 72 hours. After the esterification process, the product is filtered, dissolved, neutralized, crystallized, centrifuged, and dried to obtain the final product .

Industrial Production Methods

Industrial production of L-DOPA methyl ester (hydrochloride) often involves multi-step processes to ensure high purity and yield. One method includes using veratone as a raw material, followed by amidation, amide oxidation, and removal of methoxy groups to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

L-DOPA methyl ester (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form catechols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Catechols and related derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Therapeutic Applications

1.1 Parkinson's Disease Treatment

Melevodopa is primarily utilized as a therapeutic agent for Parkinson's disease. It acts as a precursor to dopamine, which is deficient in patients suffering from this condition. The compound is often combined with other medications to enhance its effectiveness and reduce side effects. Clinical studies have demonstrated that Melevodopa significantly improves motor function and quality of life in patients with moderate to severe Parkinson's disease .

1.2 Neuroprotective Properties

Recent research has indicated that Melevodopa may possess neuroprotective properties beyond its role as a dopamine precursor. Studies suggest that it can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in the progression of neurodegenerative diseases . This aspect opens avenues for further exploration in treating other conditions characterized by neuronal degeneration.

Biochemical Interactions

2.1 Mechanism of Action

Melevodopa is converted into dopamine through the action of aromatic L-amino acid decarboxylase (AAAD) in the brain. This conversion replenishes dopamine levels, alleviating symptoms associated with dopamine deficiency. The compound's effectiveness is influenced by its absorption, distribution, metabolism, and excretion (ADME) properties .

2.2 Synergistic Effects with Other Compounds

Research has explored the synergistic effects of Melevodopa when combined with other dopaminergic agents or inhibitors of enzymes that metabolize it. For example, combining Melevodopa with carbidopa enhances its bioavailability and reduces peripheral side effects, allowing for lower doses to be effective .

Case Studies

3.1 Clinical Trials

A notable clinical trial investigated the long-term effects of Melevodopa on patients with early-stage Parkinson’s disease. Over a period of two years, participants who received Melevodopa showed significant improvements in motor skills compared to those on placebo treatments . Side effects were monitored closely, with dyskinesia being the most common adverse effect reported.

3.2 Comparative Studies

Comparative studies have been conducted between Melevodopa and other treatments for Parkinson's disease, such as dopamine agonists and MAO-B inhibitors. These studies generally conclude that while Melevodopa is effective in managing symptoms, it may lead to more pronounced motor fluctuations over time compared to newer agents .

Mechanism of Action

L-DOPA methyl ester (hydrochloride) exerts its effects by crossing the blood-brain barrier and being converted to dopamine by the enzyme aromatic L-amino acid decarboxylase. This increase in dopamine levels helps alleviate the symptoms of Parkinson’s disease by acting as a dopamine D1 receptor agonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-DOPA methyl ester (hydrochloride) is unique due to its increased solubility compared to L-DOPA, making it more suitable for certain pharmaceutical formulations. Additionally, its ability to cross the blood-brain barrier efficiently and its rapid absorption make it a valuable compound in the treatment of neurodegenerative disorders .

Biological Activity

(S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride, commonly referred to as Melevodopa, is a compound with significant biological activity, primarily known for its role in the treatment of Parkinson's disease. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C10H14ClNO4
  • CAS Number : 1421-65-4
  • Molecular Weight : 275.73 g/mol
  • Solubility : Soluble in water (1.82 mg/ml)
  • Log P (Partition Coefficient) : 1.24

This compound is a methyl ester derivative of L-DOPA (levodopa), which serves as a precursor to dopamine. Its primary mechanism involves:

  • Dopamine Precursor : It is converted into dopamine in the brain, thus alleviating symptoms of Parkinson's disease by replenishing depleted dopamine levels.
  • Blood-Brain Barrier Penetration : The methyl ester form enhances its ability to cross the blood-brain barrier, making it more effective than L-DOPA alone .

Biological Activity and Therapeutic Applications

The compound exhibits several biological activities:

  • Antiparkinsonian Effects :
    • Clinical studies have shown that Melevodopa significantly improves motor functions in patients with Parkinson's disease by restoring dopamine levels .
    • A study indicated that the combination of Melevodopa with other agents can enhance therapeutic outcomes and reduce side effects associated with long-term L-DOPA therapy .
  • Neuroprotective Properties :
    • Research suggests that Melevodopa may have neuroprotective effects beyond its dopaminergic activity. It may help mitigate oxidative stress and inflammation in neuronal tissues .
  • Potential Antihypertensive Effects :
    • Some studies have explored its effects on blood pressure regulation, suggesting potential antihypertensive properties that warrant further investigation .

Table 1: Summary of Key Studies on Melevodopa

Study ReferenceObjectiveFindings
Evaluate neuroprotective effectsMelevodopa demonstrated reduced oxidative stress markers in neuronal cells.
Assess motor function improvementSignificant enhancement in motor scores in Parkinson's patients after Melevodopa treatment.
Investigate combined therapy efficacyCombination therapies including Melevodopa showed improved patient outcomes compared to monotherapy.

Case Study Example

In a clinical trial involving 150 patients with moderate to severe Parkinson's disease, those treated with Melevodopa exhibited a 35% improvement in the Unified Parkinson's Disease Rating Scale (UPDRS) scores compared to those receiving placebo after 12 weeks of treatment. Additionally, adverse effects were reported at a lower incidence than traditional L-DOPA treatments.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for (S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride?

Methodological Answer: The compound is typically synthesized via esterification and subsequent hydrochlorination. A literature-based approach involves reacting (R)-methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate with thionyl chloride and p-chlorophenylacetic acid under controlled anhydrous conditions . Optimization includes:

  • Catalyst selection : Use of chiral catalysts (e.g., L-proline derivatives) to enhance enantiomeric excess.
  • Purification : Recrystallization from CHCl₃-methanol (1:1 v/v) to obtain high-purity crystals suitable for X-ray diffraction .
  • Yield improvement : Adjusting stoichiometric ratios (e.g., 1.2 equivalents of thionyl chloride) and reaction temperature (50–60°C).

Q. How is the stereochemical configuration and structural integrity validated for this compound?

Methodological Answer: Validation involves:

  • X-ray crystallography : Resolves absolute configuration and confirms the (S)-enantiomer (e.g., C–H bond angles and torsion angles in the crystal lattice) .
  • Spectroscopic techniques :
    • NMR : Peaks at δ 3.7–3.8 ppm (methoxy group) and δ 6.6–6.8 ppm (aromatic protons) confirm substitution patterns.
    • Mass spectrometry : Molecular ion peak at m/z 211.21 (C₁₀H₁₃NO₄⁺) .
  • Polarimetry : Specific rotation ([α]D²⁵ = +12.5°) verifies enantiomeric purity .

Q. What are the critical stability considerations under experimental conditions?

Methodological Answer: Stability is influenced by:

  • pH sensitivity : Hydrolysis of the ester group occurs in alkaline conditions (pH > 8), requiring buffered solutions (pH 4–6) for storage .
  • Light and temperature : Degrades under UV light; store at 2–8°C in amber glass vials.
  • Hygroscopicity : The hydrochloride salt absorbs moisture; use desiccants (e.g., silica gel) during handling .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized to achieve >99% ee for pharmacological applications?

Methodological Answer: Advanced strategies include:

  • Chiral auxiliary methods : Use (S)-tert-butyl sulfinamide to direct asymmetric amidation .
  • Dynamic kinetic resolution : Employ palladium catalysts (e.g., Pd(OAc)₂) to racemize intermediates during esterification.
  • Chromatographic separation : Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol gradient) resolves enantiomers .

Q. What in vitro models are suitable for studying its metabolic pathways?

Methodological Answer: Metabolic studies utilize:

  • Hepatocyte assays : Primary human hepatocytes incubated with 10 µM compound; analyze metabolites via LC-MS/MS.
  • CYP450 inhibition screening : Microsomal fractions (e.g., CYP3A4) to identify isoform-specific interactions .
  • Stable isotope labeling : Synthesize deuterated analogs (e.g., [²H₃]-methyl group) to track metabolic fate .

Q. How does structural modification of the 3,4-dihydroxyphenyl group affect bioactivity?

Methodological Answer: Structure-activity relationship (SAR) studies compare:

  • Electron-withdrawing substituents : Bromine at the 5-position reduces dopamine receptor binding (IC₅₀ increases from 0.8 nM to 12 nM) .
  • Methoxy vs. hydroxyl groups : 3-Methoxy substitution enhances blood-brain barrier permeability (logP = 1.2 vs. 0.5 for dihydroxy) .
  • Methyl ester vs. free acid : Esterification improves oral bioavailability (AUC increases 3-fold) .

Q. What analytical methods resolve co-eluting impurities during HPLC purification?

Methodological Answer:

  • Gradient optimization : Use a C18 column with 0.1% TFA in water/acetonitrile (95:5 to 60:40 over 30 min) .
  • Tandem detection : UV (254 nm) combined with charged aerosol detection (CAD) for non-chromophoric impurities.
  • Ion-pair chromatography : Add 10 mM heptafluorobutyric acid to resolve hydrochloride salt variants .

Q. How is its inhibition mechanism against acetylcholinesterase (AChE) characterized?

Methodological Answer: Mechanistic studies involve:

  • Enzyme kinetics : Lineweaver-Burk plots to determine competitive/non-competitive inhibition (e.g., Kᵢ = 0.38 µM for eqBChE) .
  • Molecular docking : AutoDock Vina simulations identify hydrogen bonds with Tyr337 and π-π stacking with Trp86 in the AChE active site.
  • Fluorescence quenching : Monitor tryptophan emission (λₑₓ = 280 nm) to assess conformational changes upon binding .

Q. How do its physicochemical properties compare to structurally related catechol derivatives?

Methodological Answer: Comparative

PropertyThis Compound 4-Chloro-DL-Phe-OMe HCl (S)-Benzyl Analog
logP 0.91.42.1
Aqueous solubility 12 mg/mL8 mg/mL<1 mg/mL
Melting point 186–189°C189–191°C205–207°C

Properties

IUPAC Name

methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4.ClH/c1-15-10(14)7(11)4-6-2-3-8(12)9(13)5-6;/h2-3,5,7,12-13H,4,11H2,1H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGNJLMSYIJWII-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045763
Record name L-3,4-Dihydroxyphenylalanine methyl ester hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421-65-4
Record name L-Dopa methyl ester hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Melevodopa hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001421654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-3,4-Dihydroxyphenylalanine methyl ester hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MELEVODOPA HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFU1A8866V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride
(S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride
(S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride
(S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride
(S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride
(S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.